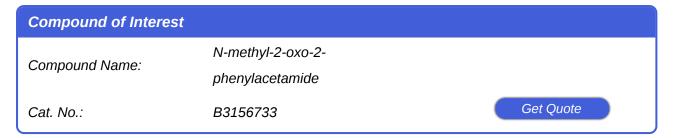


# Quantum Chemical Blueprint of N-methyl-2-oxo-2-phenylacetamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

N-methyl-2-oxo-2-phenylacetamide, a molecule of interest in organic synthesis and medicinal chemistry, possesses a unique structural framework amenable to diverse chemical modifications.[1] This technical guide delves into the quantum chemical calculations that elucidate the molecular structure, reactivity, and spectroscopic properties of this compound. By employing Density Functional Theory (DFT), we can predict its behavior and guide the synthesis of novel derivatives with tailored characteristics. This document serves as a comprehensive resource, summarizing key computational data, outlining theoretical methodologies, and visualizing the logical workflow of such a computational study.

## Introduction

N-methyl-2-oxo-2-phenylacetamide (C<sub>9</sub>H<sub>9</sub>NO<sub>2</sub>) is characterized by a phenyl group attached to an acetamide scaffold, featuring both a methyl and an oxo group.[1] The presence of the α-ketoamide functional group is a key determinant of its chemical behavior.[1] Understanding the electronic structure and geometry of this molecule at a quantum level is crucial for predicting its reactivity in various chemical transformations, including oxidation, reduction, and substitution reactions.[1] Computational analyses, particularly DFT calculations, have proven invaluable in mechanistic studies of similar compounds, offering insights into reaction pathways and



transition states.[1] This guide provides a theoretical framework for the quantum chemical characterization of **N-methyl-2-oxo-2-phenylacetamide**.

## **Physicochemical Properties**

A summary of the known physicochemical properties of **N-methyl-2-oxo-2-phenylacetamide** is presented in Table 1.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub>	[2][3][4]
Molecular Weight	163.176 g/mol	[1][4]
Melting Point	74 °C	[1][4]
Density	1.137 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1][4]
LogP	1.00620	[1][2]
Polar Surface Area (PSA)	46.17 Ų	[1][2]
CAS Number	83490-71-5	[1][2][4][5]

Table 1: Physicochemical Properties of N-methyl-2-oxo-2-phenylacetamide.

## **Computational Methodology**

The quantum chemical calculations summarized herein are based on established protocols for similar phenylacetamide derivatives, employing Density Functional Theory (DFT).[6][7]

## **Geometry Optimization and Vibrational Frequencies**

The molecular structure of **N-methyl-2-oxo-2-phenylacetamide** is optimized to its ground state geometry. This is typically achieved using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory with a 6-311++G(d,p) basis set.[8] The optimized geometry is confirmed to be a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the vibrational analysis.

## **Electronic Properties**



The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated at the same level of theory. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of the molecule.[9]

### **Natural Bond Orbital (NBO) Analysis**

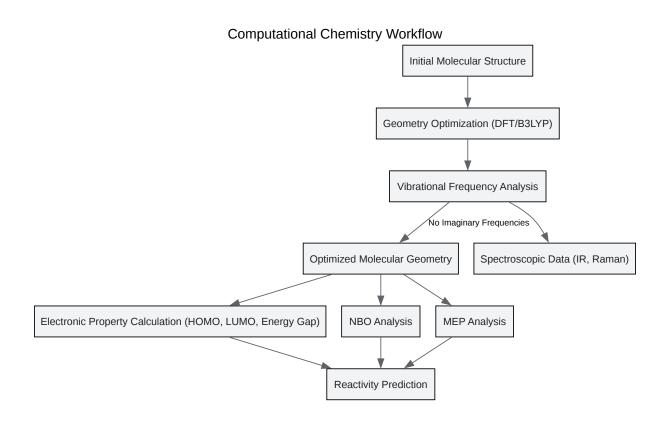
NBO analysis is performed to understand the intramolecular charge transfer, conjugative interactions, and delocalization of electron density within the molecule.[9] This provides insights into the stability arising from hyperconjugative interactions.

### **Molecular Electrostatic Potential (MEP)**

The MEP surface is mapped to visualize the charge distribution and identify the sites susceptible to electrophilic and nucleophilic attack.[10]

The logical workflow for these computational studies is depicted in the following diagram:





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Caption: A flowchart illustrating the typical workflow for quantum chemical calculations.

## **Predicted Molecular Geometry**

While experimental crystallographic data for **N-methyl-2-oxo-2-phenylacetamide** is not readily available, the optimized geometric parameters can be predicted with high accuracy using DFT. The expected bond lengths and angles are summarized in Tables 2 and 3, based on values reported for structurally similar compounds.[11]



Bond	Predicted Length (Å)
C=O (keto)	~1.21
C=O (amide)	~1.23
C-C (keto-phenyl)	~1.49
C-C (keto-amide)	~1.53
C-N (amide)	~1.34
N-C (methyl)	~1.46

Table 2: Predicted Bond Lengths for **N-methyl-2-oxo-2-phenylacetamide**.

Angle	Predicted Value (°)
O=C-C (keto)	~120
C-C-N (amide)	~115
C-N-C (amide-methyl)	~122

Table 3: Predicted Bond Angles for N-methyl-2-oxo-2-phenylacetamide.

## Frontier Molecular Orbitals and Reactivity

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] The energy gap between HOMO and LUMO provides an indication of the molecule's stability.

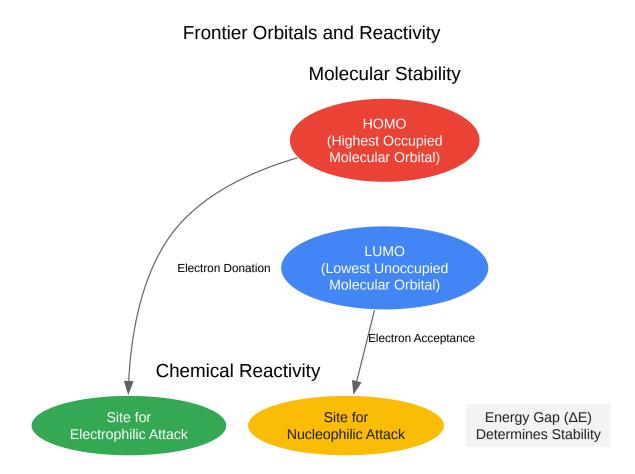
Parameter	Predicted Value (eV)
HOMO Energy	-6.5 to -7.5
LUMO Energy	-1.5 to -2.5
HOMO-LUMO Gap (ΔE)	4.5 to 5.5



Table 4: Predicted Frontier Molecular Orbital Energies.

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.[9] The distribution of these orbitals, with the HOMO often localized on the phenyl ring and the LUMO on the  $\alpha$ -ketoamide moiety, indicates the likely sites for electrophilic and nucleophilic attack, respectively.

The relationship between molecular orbitals and chemical reactivity can be visualized as follows:



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Caption: The relationship between frontier molecular orbitals and chemical reactivity.



## **Vibrational Spectroscopy**

The calculated vibrational frequencies can be used to interpret experimental infrared (IR) and Raman spectra. The characteristic vibrational modes for **N-methyl-2-oxo-2-phenylacetamide** are predicted in Table 5.

Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )
N-H Stretch	~3400
C-H Stretch (aromatic)	3000-3100
C-H Stretch (methyl)	2850-2950
C=O Stretch (keto)	~1700
C=O Stretch (amide I)	~1650
N-H Bend (amide II)	~1550

Table 5: Predicted Characteristic Vibrational Frequencies.

### Conclusion

Quantum chemical calculations provide a powerful tool for understanding the structure, reactivity, and spectroscopic properties of **N-methyl-2-oxo-2-phenylacetamide**. The data and methodologies presented in this technical guide offer a solid foundation for further computational and experimental investigations. For researchers in drug development, these theoretical insights can guide the rational design of novel analogs with enhanced biological activity and optimized physicochemical properties. The predictive power of these computational methods accelerates the discovery process and reduces the need for extensive empirical screening.

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